
Phosphine sulfide, (2-ethoxyethyl)bis(2-phenylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphine sulfide, (2-ethoxyethyl)bis(2-phenylethyl)-, is an organophosphorus compound characterized by the presence of a phosphine sulfide group. This compound is known for its stability and unique chemical properties, making it a valuable intermediate in various chemical reactions and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phosphine sulfide, (2-ethoxyethyl)bis(2-phenylethyl)-, can be synthesized through the reaction of bis(2-phenylethyl)phosphine with sulfur. The reaction typically occurs under mild conditions, often in the presence of a solvent such as dioxane, and may require UV irradiation to proceed efficiently . The reaction can be represented as follows:
(2-ethoxyethyl)bis(2-phenylethyl)phosphine+S→(2-ethoxyethyl)bis(2-phenylethyl)phosphine sulfide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphine sulfide, (2-ethoxyethyl)bis(2-phenylethyl)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced back to the corresponding phosphine.
Substitution: The compound can participate in substitution reactions, where the phosphine sulfide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Corresponding phosphines.
Substitution: Various substituted phosphine sulfides.
Applications De Recherche Scientifique
Phosphine sulfide, (2-ethoxyethyl)bis(2-phenylethyl)-, has several scientific research applications:
Biology: Investigated for its potential use in biological systems as a probe or reagent.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Mécanisme D'action
The mechanism by which phosphine sulfide, (2-ethoxyethyl)bis(2-phenylethyl)-, exerts its effects involves the interaction of the phosphine sulfide group with various molecular targets. The compound can act as a ligand, coordinating with metal ions to form complexes. These complexes can then participate in catalytic cycles, facilitating various chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(2-phenylethyl)phosphine sulfide
- Bis(2-phenylethyl)phosphine selenide
- (2-ethoxyethyl)bis(2-phenylethyl)phosphine oxide
Uniqueness
Phosphine sulfide, (2-ethoxyethyl)bis(2-phenylethyl)-, is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Compared to its analogs, it offers different coordination behavior and stability, making it suitable for specialized applications in catalysis and material science .
Propriétés
Numéro CAS |
843645-04-5 |
|---|---|
Formule moléculaire |
C20H27OPS |
Poids moléculaire |
346.5 g/mol |
Nom IUPAC |
2-ethoxyethyl-bis(2-phenylethyl)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C20H27OPS/c1-2-21-15-18-22(23,16-13-19-9-5-3-6-10-19)17-14-20-11-7-4-8-12-20/h3-12H,2,13-18H2,1H3 |
Clé InChI |
YABQPLFDVAIXDI-UHFFFAOYSA-N |
SMILES canonique |
CCOCCP(=S)(CCC1=CC=CC=C1)CCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


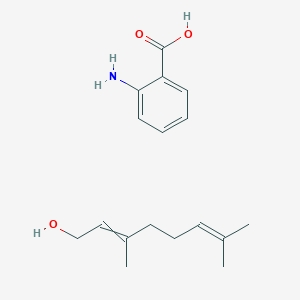
![2-Methyl-N-[(pyren-1-YL)methyl]propanamide](/img/structure/B12547597.png)
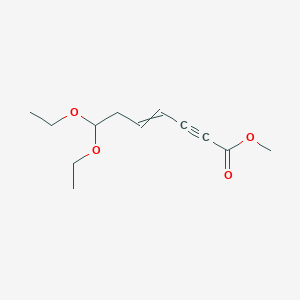
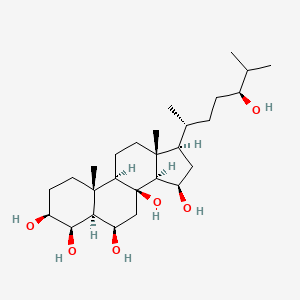
![Bicyclo[2.2.1]heptan-2-ol, 3-amino-7,7-dimethoxy-, (1S,2S,3R,4R)-](/img/structure/B12547606.png)

![2-[2-(2-Methoxyethoxy)ethoxy]ethyl 4-hydroxybenzoate](/img/structure/B12547619.png)
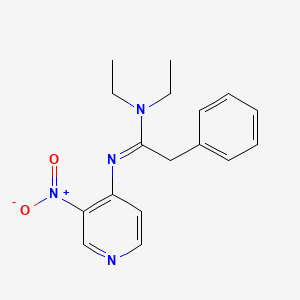
![2-Ethyl-3-[(propan-2-yl)oxy]pyrazine](/img/structure/B12547626.png)
![3,3,9-Trimethyl-4,6-dioxa-1,2,9-triazaspiro[4.4]non-1-ene](/img/structure/B12547633.png)
![(2R)-4-Benzyl-2-[bromo(phenyl)methyl]morpholine](/img/structure/B12547637.png)
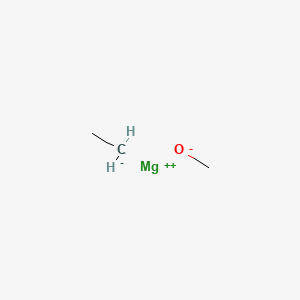
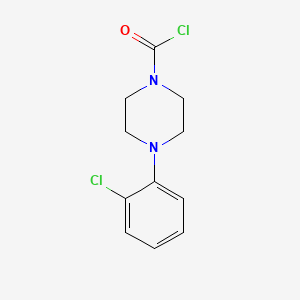
![5-Methyl-3-[(trimethoxysilyl)methyl]oxolan-2-one](/img/structure/B12547660.png)
